

(2,6-Dihydroxyphenyl)boronic Acid: A Multifaceted Tool in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,6-Dihydroxyphenyl)boronic acid

Cat. No.: B1386938

[Get Quote](#)

Introduction: The Unique Standing of (2,6-Dihydroxyphenyl)boronic Acid in Drug Discovery

Boronic acids have carved a significant niche in medicinal chemistry, transitioning from versatile synthetic intermediates to key pharmacophores in FDA-approved drugs.[\[1\]](#)[\[2\]](#) Their ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine and threonine residues in enzyme active sites, has been a cornerstone of their success.[\[3\]](#) Among the vast landscape of substituted phenylboronic acids, **(2,6-Dihydroxyphenyl)boronic acid** emerges as a compound of particular interest. Its structure, featuring a boronic acid moiety flanked by two hydroxyl groups in the ortho positions, presents a unique catechol-like arrangement that bestows it with distinct chemical properties and therapeutic potential.

This guide provides an in-depth exploration of **(2,6-Dihydroxyphenyl)boronic acid** in medicinal chemistry, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into its synthesis, its application as an enzyme inhibitor and a recognition motif in fluorescent probes, and its utility as a building block in the synthesis of complex bioactive molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **(2,6-Dihydroxyphenyl)boronic acid** is fundamental to its effective application.

Property	Value	Reference
CAS Number	848409-34-7	[4][5]
Molecular Formula	C ₆ H ₇ BO ₄	[4]
Molecular Weight	153.93 g/mol	[4]
Appearance	Typically a white to off-white or yellow powder	[6]
Solubility	Soluble in polar organic solvents like DMSO and methanol. The hydroxyl groups enhance its solubility in polar solvents.	[6]

Synthesis of (2,6-Dihydroxyphenyl)boronic Acid

The synthesis of hydroxyphenylboronic acids often requires a protection strategy for the hydroxyl groups to prevent interference with the borylation step. A common approach involves the protection of a starting bromophenol, followed by a Grignard reaction or lithium-halogen exchange, reaction with a borate ester, and subsequent deprotection.[7]

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines a general and robust method for the synthesis of **(2,6-Dihydroxyphenyl)boronic acid** starting from 2,6-dibromophenol.

Workflow for the Synthesis of (2,6-Dihydroxyphenyl)boronic acid

[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for **(2,6-Dihydroxyphenyl)boronic acid**.

Step-by-Step Methodology:

- Protection of the Hydroxyl Group:
 - Dissolve 2,6-dibromophenol in an appropriate anhydrous solvent (e.g., dichloromethane).
 - Add a suitable base (e.g., diisopropylethylamine).
 - Slowly add a protecting group reagent, such as methoxymethyl chloride (MOM-Cl), at 0°C.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
 - Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the protected 2,6-dibromophenol by column chromatography.
- Formation of the Grignard Reagent:
 - Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon).
 - Add a small crystal of iodine to initiate the reaction.
 - Dissolve the protected 2,6-dibromophenol in anhydrous tetrahydrofuran (THF) and add it dropwise to the magnesium suspension.
 - Maintain a gentle reflux to sustain the reaction. The disappearance of magnesium indicates the formation of the Grignard reagent.
- Reaction with Trialkyl Borate:
 - Cool the Grignard reagent to -78°C.
 - Slowly add a solution of a trialkyl borate (e.g., trimethyl borate) in anhydrous THF.
 - Stir the reaction mixture at -78°C for a few hours and then allow it to slowly warm to room temperature overnight.

- Hydrolysis and Deprotection:
 - Quench the reaction by slowly adding it to a cold aqueous solution of a strong acid (e.g., HCl).
 - The acidic conditions will hydrolyze the boronate ester and simultaneously remove the MOM protecting group.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography to yield **(2,6-Dihydroxyphenyl)boronic acid**.

Applications in Medicinal Chemistry

The unique structural features of **(2,6-Dihydroxyphenyl)boronic acid** make it a compelling candidate for several applications in drug discovery.

Enzyme Inhibition: Targeting Metallo- and Serine Proteases

The boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases, where it forms a tetrahedral intermediate with the catalytic serine residue.^[8] Furthermore, the catechol-like structure of **(2,6-Dihydroxyphenyl)boronic acid** suggests its potential as an inhibitor of metalloproteinases, where the dihydroxyl groups can chelate the active site metal ion (e.g., Zn²⁺).^[9]

Hypothesized Inhibition Mechanism of a Metalloproteinase

Caption: Proposed chelation of a metal ion by **(2,6-Dihydroxyphenyl)boronic acid**.

Protocol 2: Enzyme Inhibition Assay (IC₅₀ Determination)

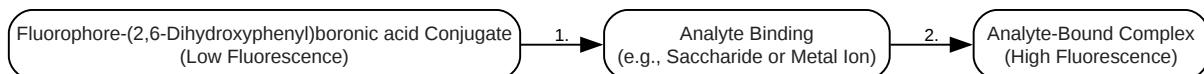
This protocol provides a general method to determine the half-maximal inhibitory concentration (IC₅₀) of **(2,6-Dihydroxyphenyl)boronic acid** against a target enzyme, which can be adapted

from protocols for similar phenolic compounds.[3]

Materials:

- Target enzyme (e.g., a matrix metalloproteinase)
- Enzyme-specific fluorogenic or chromogenic substrate
- **(2,6-Dihydroxyphenyl)boronic acid** (stock solution in DMSO)
- Assay buffer (optimized for the target enzyme)
- 96-well microplates (black plates for fluorescence assays)
- Microplate reader

Procedure:


- Reagent Preparation:
 - Prepare a stock solution of **(2,6-Dihydroxyphenyl)boronic acid** (e.g., 10 mM in DMSO).
 - Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve. Ensure the final DMSO concentration is constant in all wells (typically $\leq 1\%$).
 - Prepare working solutions of the enzyme and substrate in the assay buffer.
- Assay Setup:
 - In a 96-well plate, add to each well:
 - Assay buffer
 - A fixed volume of the enzyme solution
 - Varying concentrations of the **(2,6-Dihydroxyphenyl)boronic acid** solution

- A control well with enzyme and buffer (containing the same final concentration of DMSO) but no inhibitor.
- A blank well with buffer and substrate but no enzyme.
- Pre-incubate the plate at the optimal temperature for the enzyme for a set time (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate and Monitor the Reaction:
 - Initiate the reaction by adding the substrate to all wells.
 - Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
- Data Analysis:
 - Calculate the initial reaction rates (V_0) from the linear portion of the progress curves.
 - Determine the percentage of inhibition for each concentration of **(2,6-Dihydroxyphenyl)boronic acid** compared to the uninhibited control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.

Fluorescent Probes for Saccharide and Metal Ion Sensing

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for developing fluorescent sensors for saccharides.^[10] The binding event alters the electronic properties of the boronic acid, which can modulate the fluorescence of an attached fluorophore.^[11] The catechol-like nature of **(2,6-Dihydroxyphenyl)boronic acid** also makes it a potential scaffold for fluorescent sensors for metal ions, where chelation of the metal ion would lead to a change in fluorescence.^[6]

Principle of a "Turn-On" Fluorescent Sensor

[Click to download full resolution via product page](#)

Caption: General mechanism of a "turn-on" fluorescent sensor.

Protocol 3: Synthesis of a Fluorescent Probe and Sensing Application

This protocol describes a general approach to synthesize a fluorescent probe by coupling **(2,6-Dihydroxyphenyl)boronic acid** to a fluorophore and its subsequent use in a sensing application.

Step-by-Step Synthesis and Application:

- Synthesis of the Fluorescent Probe:
 - Select a fluorophore with a reactive group (e.g., an amine or a halide) that can be coupled to the phenyl ring of **(2,6-Dihydroxyphenyl)boronic acid**.
 - Protect the hydroxyl groups of **(2,6-Dihydroxyphenyl)boronic acid** as described in Protocol 1.
 - Perform a coupling reaction, such as a Suzuki coupling if the fluorophore has a halide, or a nucleophilic aromatic substitution.
 - Deprotect the hydroxyl groups under acidic conditions.
 - Purify the final fluorescent probe using column chromatography and characterize it using NMR and mass spectrometry.
- Fluorescence Titration Experiment:
 - Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO/water mixture).

- In a cuvette, add a fixed concentration of the fluorescent probe solution.
- Record the initial fluorescence spectrum.
- Incrementally add small aliquots of a stock solution of the analyte (e.g., glucose or a metal salt).
- After each addition, record the fluorescence spectrum.
- Plot the change in fluorescence intensity against the analyte concentration to determine the binding affinity (K_a) and the limit of detection (LOD).

Building Block in Suzuki-Miyaura Cross-Coupling Reactions

(2,6-Dihydroxyphenyl)boronic acid is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures, which are common motifs in bioactive molecules.^[12] The hydroxyl groups can influence the electronic properties of the boronic acid and may require protection depending on the reaction conditions.

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using **(2,6-Dihydroxyphenyl)boronic acid**.

Materials:

- **(2,6-Dihydroxyphenyl)boronic acid** (or a protected derivative)
- Aryl halide or triflate coupling partner
- Palladium catalyst (e.g., $Pd(PPh_3)_4$ or $PdCl_2(dppf)$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., dioxane, toluene, or DMF/water mixture)
- Reaction vessel suitable for inert atmosphere reactions

Procedure:

- Reaction Setup:
 - In a reaction vessel, combine **(2,6-Dihydroxyphenyl)boronic acid**, the aryl halide/triflate, the palladium catalyst, and the base under an inert atmosphere.
 - Add the degassed solvent(s).
- Reaction Execution:
 - Heat the reaction mixture to the desired temperature (typically 80-120 °C).
 - Stir the reaction until completion, monitoring by TLC or LC-MS.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and dilute with water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Perspectives

(2,6-Dihydroxyphenyl)boronic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. Its unique catechol-boronic acid arrangement offers intriguing possibilities for the design of novel enzyme inhibitors, particularly for metalloproteinases, and for the development of selective fluorescent sensors. The synthetic protocols provided herein serve as a foundation for researchers to further explore and unlock the full potential of this versatile molecule in the pursuit of new therapeutic agents and diagnostic tools. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of **(2,6-Dihydroxyphenyl)boronic acid** to fully elucidate its structure-activity relationships and expand its application in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Catechol-based chemistry for hypoglycemia-responsive delivery of zinc-glucagon via hydrogel-based microneedle patch technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential inhibition of matrix metalloproteinases-2, -9, and -13 activities by selected anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 848409-34-7 | (2,6-Dihydroxyphenyl)boronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. lumorachemicals.com [lumorachemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 8. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(2,6-Dihydroxyphenyl)boronic Acid: A Multifaceted Tool in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1386938#2-6-dihydroxyphenyl-boronic-acid-in-medicinal-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com